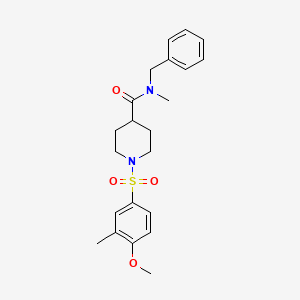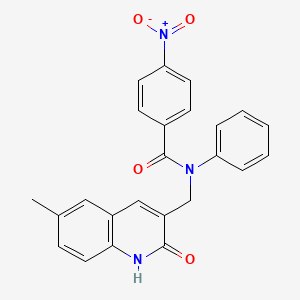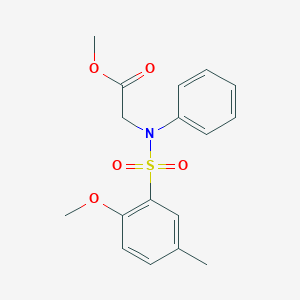
N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as NFPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. NFPS is a selective antagonist of the glutamate transporter subtype EAAC1, which plays a crucial role in regulating the levels of glutamate in the brain.
作用机制
N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a selective antagonist of EAAC1, which means that it binds specifically to the transporter and blocks its activity. EAAC1 is a sodium- and potassium-dependent transporter that moves glutamate from the extracellular space into astrocytes, where it is converted into glutamine by the enzyme glutamine synthetase. N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide binds to the substrate-binding site of EAAC1 and prevents glutamate from being transported, leading to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including an increase in extracellular glutamate levels, a decrease in glutamate uptake by astrocytes, and a decrease in glutamine synthesis. These effects can lead to changes in synaptic transmission, neuronal excitability, and neuronal survival. N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high selectivity for EAAC1, its ability to block EAAC1 activity in vitro and in vivo, and its commercial availability. However, N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide also has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological fluids.
未来方向
N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several potential future directions, including its use in the study of neurological disorders such as epilepsy, stroke, and traumatic brain injury. N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of these disorders, suggesting that it may have therapeutic potential. N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide may also be used to study the role of glutamate transporters in other organs, such as the liver and the kidney, where they play important roles in regulating amino acid metabolism. Finally, N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide may be used as a lead compound for the development of new drugs that target glutamate transporters, which are potential therapeutic targets for a variety of neurological and psychiatric disorders.
合成方法
The synthesis of N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine with 4-fluoroaniline, followed by the reaction of the resulting compound with 4-methoxy-3-methylbenzenesulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学研究应用
N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively used in neuroscience research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels need to be tightly regulated to prevent excitotoxicity, which can lead to neuronal damage and death. EAAC1 is one of the five subtypes of glutamate transporters, and it is primarily expressed in astrocytes, where it plays a critical role in regulating extracellular glutamate levels. N-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been used to selectively block EAAC1 activity in vitro and in vivo, allowing researchers to study the physiological and pathological roles of EAAC1 in the brain.
属性
IUPAC Name |
N-benzyl-1-(4-methoxy-3-methylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-15-20(9-10-21(17)28-3)29(26,27)24-13-11-19(12-14-24)22(25)23(2)16-18-7-5-4-6-8-18/h4-10,15,19H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHSZTGRTQPPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N(C)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)





![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)

![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7689518.png)


